

# NHPI-PEG2-C2-Pfp ester molecular weight and formula

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Compound of Interest

Compound Name: NHPI-PEG2-C2-Pfp ester

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# **Technical Guide: NHPI-PEG2-C2-Pfp Ester**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of **NHPI-PEG2-C2-Pfp ester**, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The information herein is intended to support researchers in the fields of bioconjugation, targeted therapeutics, and drug delivery.

## **Core Compound Data**

**NHPI-PEG2-C2-Pfp ester** is a chemical tool featuring an N-Hydroxyphthalimide (NHPI) group, a two-unit polyethylene glycol (PEG) spacer, a C2 alkyl chain, and a pentafluorophenyl (Pfp) ester reactive group. The Pfp ester is a highly efficient amine-reactive functional group used for bioconjugation.

The key quantitative data for this compound are summarized in the table below.



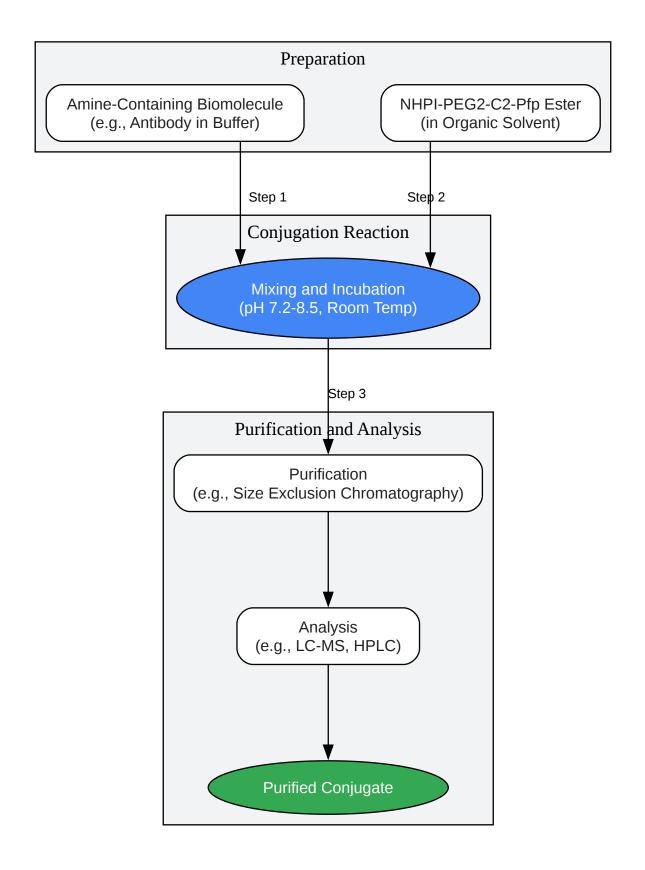
Property	Value	Source(s)
Molecular Formula	C21H16F5NO7	[1][2]
Molecular Weight	489.08 g/mol	[2]
489.35 g/mol	[1][3]	
CAS Number	2101206-47-5	[1][2][3]
Purity	> 96%	[2]

# **Functional Role in Bioconjugation**

NHPI-PEG2-C2-Pfp ester serves as a heterobifunctional crosslinker, designed to connect a biomolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The pentafluorophenyl ester end of the molecule reacts with primary or secondary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[1][2][3] The NHPI moiety, on the other end, would be pre-conjugated to the payload molecule. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with a payload using a Pfp ester linker.





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Caption: Workflow for Pfp Ester Bioconjugation.



## **Experimental Protocols**

The following is a representative protocol for the conjugation of a Pfp ester, such as **NHPI-PEG2-C2-Pfp ester**, to an antibody. This protocol is a generalized procedure and may require optimization for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

#### Materials and Reagents:

- Antibody of interest
- NHPI-PEG2-C2-Pfp ester
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.[1][2]
- Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
- Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes.[1]

#### Procedure:

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.[1]
  - Adjust the antibody concentration to a working range, for example, 1-10 mg/mL, in the Reaction Buffer.
- Pfp Ester Solution Preparation:
  - **NHPI-PEG2-C2-Pfp ester** is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
  - Immediately before use, dissolve the required amount of the Pfp ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1][2] Do not



store the reconstituted Pfp ester solution.[1]

- Conjugation Reaction:
  - Slowly add a calculated molar excess of the dissolved Pfp ester solution to the antibody solution while gently stirring.[2] A typical starting point is a 5 to 20-fold molar excess of the linker over the antibody.
  - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[2]
     The reaction time and temperature should be optimized for the specific system.
- Quenching the Reaction (Optional):
  - To stop the reaction, a quenching reagent like Tris buffer can be added to react with any excess, unreacted Pfp ester.
- Purification of the Conjugate:
  - Remove unreacted Pfp ester and other small molecules from the conjugated antibody using a desalting column, dialysis, or size exclusion chromatography.[1] The purification method should be chosen based on the scale of the reaction and the properties of the conjugate.
- · Analysis and Characterization:
  - Characterize the purified antibody-drug conjugate. Determine the drug-to-antibody ratio
    (DAR) and confirm the integrity of the conjugate using methods such as HPLC, LC-MS, or
    UV-Vis spectroscopy.

This technical guide provides foundational information for the use of **NHPI-PEG2-C2-Pfp ester** in the development of antibody-drug conjugates. Researchers are encouraged to use this information as a starting point and to perform appropriate optimization for their specific applications.

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